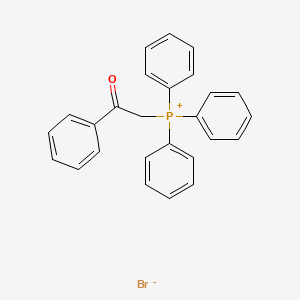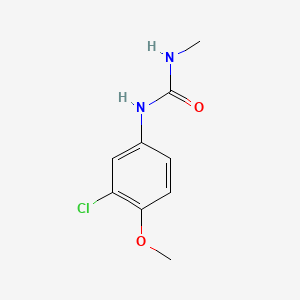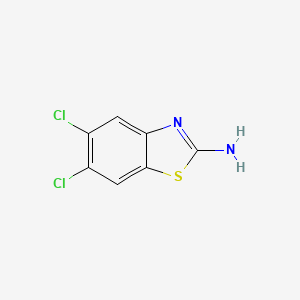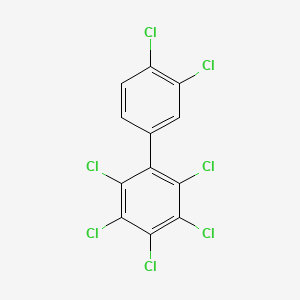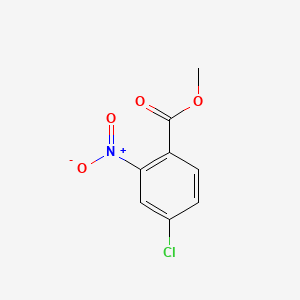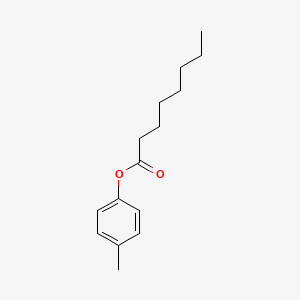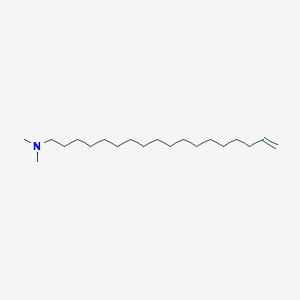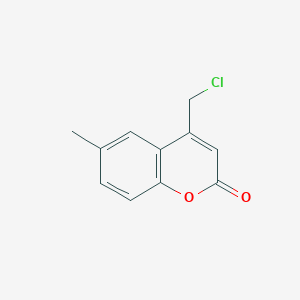
4-(chloromethyl)-6-methyl-2H-chromen-2-one
Übersicht
Beschreibung
4-(Chloromethyl)-6-methyl-2H-chromen-2-one, also known as CMMC, is a synthetic organic compound belonging to the class of chromenones. It is a white, crystalline solid with a molecular weight of 206.56 g/mol and a melting point of 120-123°C. CMMC is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of other chromenones, such as 4-chloro-6-methyl-2H-chromen-2-one, 4-methyl-6-chloro-2H-chromen-2-one, and 4-chloro-6-methyl-2H-chromen-2-one.
Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives and Analogues
- Synthesis of Vitamin K Analogue : 2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromen-6-ol, a compound similar to 4-(chloromethyl)-6-methyl-2H-chromen-2-one, is used in the synthesis of vitamin K analogues. This involves methylation and chloromethylation processes (Maruyama, Tobimatsu, & Naruta, 1979).
- Facilitating Wittig Homologation : The compound facilitates Wittig homologation in the synthesis of 2,3-dihydrobenzoxepine-4-carboxylates. This is a novel and straightforward approach for synthesizing substituted 2,3-dihydrobenzoxepine derivatives (Raju, Saidachary, & Kumar, 2012).
Biological and Medicinal Research
- Antimicrobial Activity : Novel 2H-Chromene derivatives, including 6-chloro-2-oxo-2H-chromene-4-carbaldehyde and related compounds, exhibit remarkable antimicrobial activity against various bacteria and fungi (El Azab, Youssef, & Amin, 2014).
- Antibacterial Agents : Schiff’s Bases of 4-Chloro-3-coumarin aldehyde derived from 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde show notable antibacterial activity against gram-positive and gram-negative bacteria and fungi (Bairagi, Bhosale, & Deodhar, 2009).
Materials Science and Chemistry
- Dielectric Properties in Polymers : Polymers functionalized with coumarone and diethanolamine, derived from compounds related to 4-(chloromethyl)-6-methyl-2H-chromen-2-one, exhibit distinct dielectric properties. These properties are crucial in electronic and optical material applications (Bezgin, Ayaz, & Demirelli, 2015).
- Electrochemical Reduction : The electrochemical reduction of 4-(bromomethyl)-2H-chromen-2-ones, structurally related to the compound , reveals significant insights into their chemical behavior under specific conditions. This has implications for their application in electrochemical sensors and devices (Mubarak & Peters, 2008).
Fluorescence and Spectrophotometry
- Fluorescence Analysis : Compounds like 7-Chloro-4-methyl-6-nitro-2H-chromen-2-one, derived from 4-(chloromethyl)-6-methyl-2H-chromen-2-one, are used as reagents in fluorescence analysis. They form highly fluorescent derivatives, valuable in analytical chemistry (Noe, Kornilios, & Lachmann, 2003).
Eigenschaften
IUPAC Name |
4-(chloromethyl)-6-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2/c1-7-2-3-10-9(4-7)8(6-12)5-11(13)14-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXMXBBTSABPSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358649 | |
| Record name | 4-(chloromethyl)-6-methyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-6-methyl-2H-chromen-2-one | |
CAS RN |
41295-65-2 | |
| Record name | 4-(chloromethyl)-6-methyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloromethyl-6-methylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1582218.png)
